molecular formula C13H10N4O3 B3130251 4-Methoxy-2-(4-nitroanilino)nicotinonitrile CAS No. 341966-94-7

4-Methoxy-2-(4-nitroanilino)nicotinonitrile

Cat. No.: B3130251
CAS No.: 341966-94-7
M. Wt: 270.24 g/mol
InChI Key: QZPRJEOAPHJCDS-UHFFFAOYSA-N
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Description

4-Methoxy-2-(4-nitroanilino)nicotinonitrile is an organic compound with the molecular formula C13H10N4O3 and a molecular weight of 270.24 g/mol . This compound is characterized by the presence of a methoxy group, a nitroaniline moiety, and a nicotinonitrile core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Methoxy-2-(4-nitroanilino)nicotinonitrile typically involves the reaction of 4-nitroaniline with 4-methoxy-2-chloronicotinonitrile under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

4-Methoxy-2-(4-nitroanilino)nicotinonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methoxy-2-(4-nitroanilino)nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(4-nitroanilino)nicotinonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and nicotinonitrile groups contribute to the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar compounds to 4-Methoxy-2-(4-nitroanilino)nicotinonitrile include:

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-methoxy-2-(4-nitroanilino)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c1-20-12-6-7-15-13(11(12)8-14)16-9-2-4-10(5-3-9)17(18)19/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPRJEOAPHJCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)NC2=CC=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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